3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a chemical compound with the molecular formula C22H21NO2. It is part of a collection of rare and unique chemicals often used in early discovery research . This compound is notable for its complex structure, which includes both aromatic and heterocyclic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Another compound with a similar tetrahydro structure, used in pharmaceutical synthesis.
1,2,3,4-Tetrahydro-9-phenanthrenecarboxaldehyde: Shares structural similarities and is used in organic synthesis.
Uniqueness
3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
853317-79-0 |
---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C22H21NO2/c1-14-11-12-16(13-15(14)2)25-22(24)21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3 |
InChI Key |
FCRFIDYBOYRFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.